

# Spectroscopic data for 6-Chloro-5-methylpyridine-2-carboxylic acid

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## Compound of Interest

**Compound Name:** 6-Chloro-5-methylpyridine-2-carboxylic acid

**Cat. No.:** B1592206

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Chloro-5-methylpyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Chloro-5-methylpyridine-2-carboxylic acid** is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic building block, its precise structural confirmation is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the definitive data required for structural elucidation and purity assessment. This guide offers a detailed examination of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing insights into the relationship between the molecule's structure and its spectral output.

## Physicochemical Properties

A summary of the core physicochemical properties of **6-Chloro-5-methylpyridine-2-carboxylic acid** is essential for its handling and analysis. These properties are derived from publicly available chemical databases.

Property	Value	Source
CAS Number	1166828-13-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> CINO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	171.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	6-chloro-5-methylpyridine-2-carboxylic acid	
Canonical SMILES	CC1=C(N=C(C=C1)C(=O)O)Cl	<a href="#">[1]</a>
InChI Key	ZURJURQGGWNOFN-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Form	Solid	
Predicted pKa	3.44 ± 0.10	<a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nature of the carboxylic acid, the chlorine atom, and the ring nitrogen significantly influences the chemical shifts of the remaining ring protons.

### Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

The <sup>1</sup>H NMR spectrum is expected to show four distinct signals: two aromatic protons, a methyl group, and a carboxylic acid proton.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~13.5	Broad Singlet	1H	COOH	The acidic proton of a carboxylic acid typically appears as a broad, exchangeable signal at a very low field, often >12 ppm.[4]
~8.05	Doublet (d)	1H	H-3	This proton is adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H-4.
~7.95	Doublet (d)	1H	H-4	This proton is coupled to H-3. Its chemical shift is influenced by the adjacent chloro and methyl substituents.
~2.40	Singlet	3H	-CH <sub>3</sub>	The methyl group protons are not coupled to any other protons and appear as a singlet in a

typical alkyl  
region.

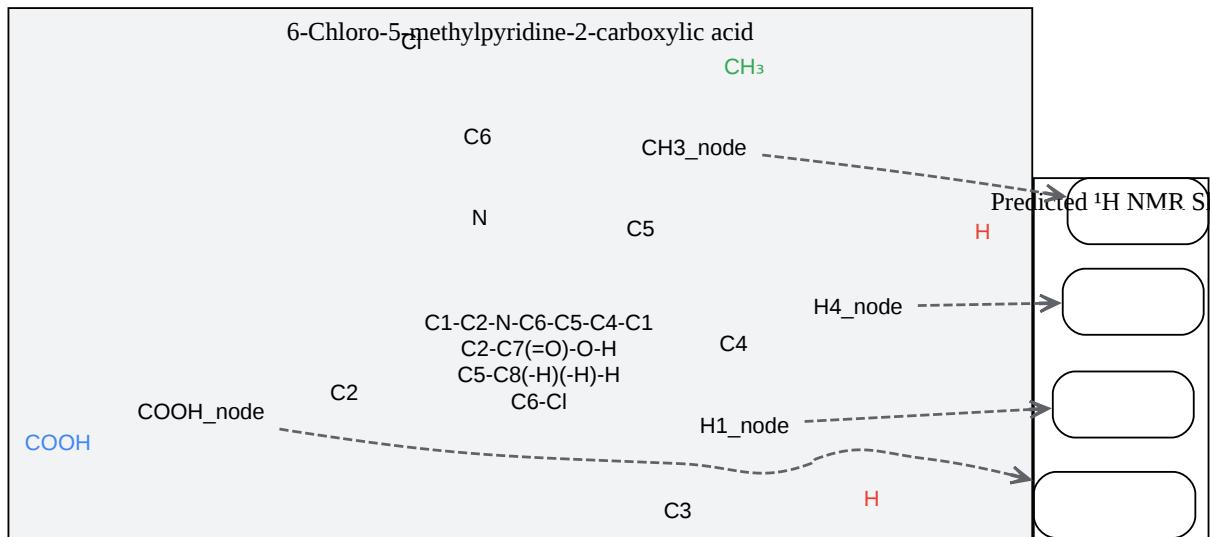
## Predicted $^{13}\text{C}$ NMR Data (125 MHz, DMSO-d<sub>6</sub>)

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon backbone. Seven distinct carbon signals are expected.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~165.5	C-7 (COOH)	Carboxylic acid carbons are highly deshielded and appear significantly downfield, typically between 165-185 ppm.[4]
~152.0	C-6	This carbon is bonded to both the ring nitrogen and a chlorine atom, causing a strong downfield shift.
~149.5	C-2	The carbon atom attached to the carboxylic acid group and adjacent to the ring nitrogen is significantly deshielded.
~141.0	C-4	Aromatic CH carbon.
~135.0	C-5	The carbon atom bearing the methyl group.
~125.0	C-3	Aromatic CH carbon.
~18.0	C-8 (-CH <sub>3</sub> )	Methyl group carbons typically appear in the upfield region of the spectrum.

## Visualizing NMR Assignments

The following diagram illustrates the predicted proton assignments for **6-Chloro-5-methylpyridine-2-carboxylic acid**.



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Caption: Predicted <sup>1</sup>H NMR assignments for the compound.

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Chloro-5-methylpyridine-2-carboxylic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Parameters for <sup>1</sup>H NMR: Use a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

- Parameters for  $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ . A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of **6-Chloro-5-methylpyridine-2-carboxylic acid** is expected to be dominated by absorptions from the carboxylic acid group and the substituted aromatic ring.

### Predicted IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration	Functional Group
3300 - 2500	Broad, Strong	O-H Stretch	Carboxylic Acid
3100 - 3000	Medium	C-H Stretch	Aromatic (Pyridine Ring)
2980 - 2850	Weak-Medium	C-H Stretch	Methyl Group (- $\text{CH}_3$ )
1725 - 1700	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)[4][5]
1600 - 1580	Medium	C=C Stretch	Aromatic Ring
1500 - 1400	Medium	C=C Stretch	Aromatic Ring
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid[6]
~920	Broad, Medium	O-H Bend (Out-of-plane)	Carboxylic Acid Dimer[7]
800 - 700	Strong	C-Cl Stretch	Aryl Halide

The most distinctive feature will be the extremely broad O-H stretching band from the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[5][7] This band often overlaps with the C-H stretching vibrations.[6]

## Experimental Protocol: IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **6-Chloro-5-methylpyridine-2-carboxylic acid** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Cleaning: After analysis, clean the crystal thoroughly.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

## Predicted Mass Spectrum Data (Electron Ionization - EI)

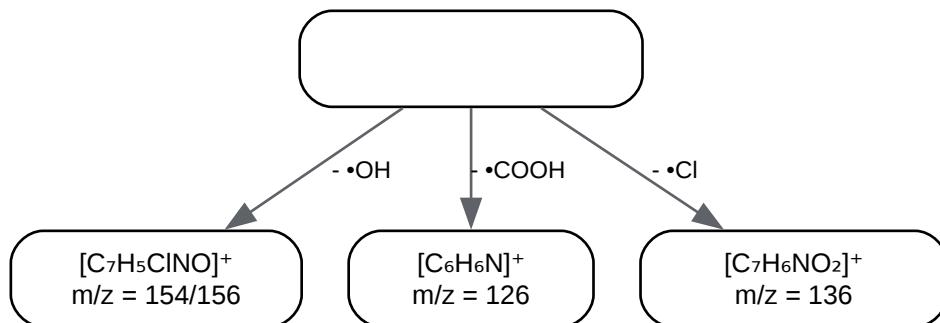
- Molecular Ion ( $\text{M}^{+\bullet}$ ): The presence of chlorine will result in a characteristic isotopic pattern. The molecular ion peak should appear at  $m/z$  171, corresponding to the  $^{35}\text{Cl}$  isotope. A smaller peak, known as the  $\text{M}+2$  peak, will be observed at  $m/z$  173 with approximately one-third the intensity of the  $\text{M}^{+\bullet}$  peak, which is characteristic for a molecule containing one chlorine atom.

- Major Fragments: The fragmentation is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.

m/z	Proposed Fragment	Identity
154	$[M - OH]^+$	Loss of a hydroxyl radical
136	$[M - Cl]^+$	Loss of a chlorine radical
126	$[M - COOH]^+$	Loss of the carboxyl group (decarboxylation)
112	$[M - OH - C_2H_2]^+$	Subsequent fragmentation of the ring

## Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **6-Chloro-5-methylpyridine-2-carboxylic acid** under electron ionization (EI) conditions.



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Caption: Predicted major fragmentation routes in EI-MS.

## Experimental Protocol: Mass Spectrometry Data Acquisition

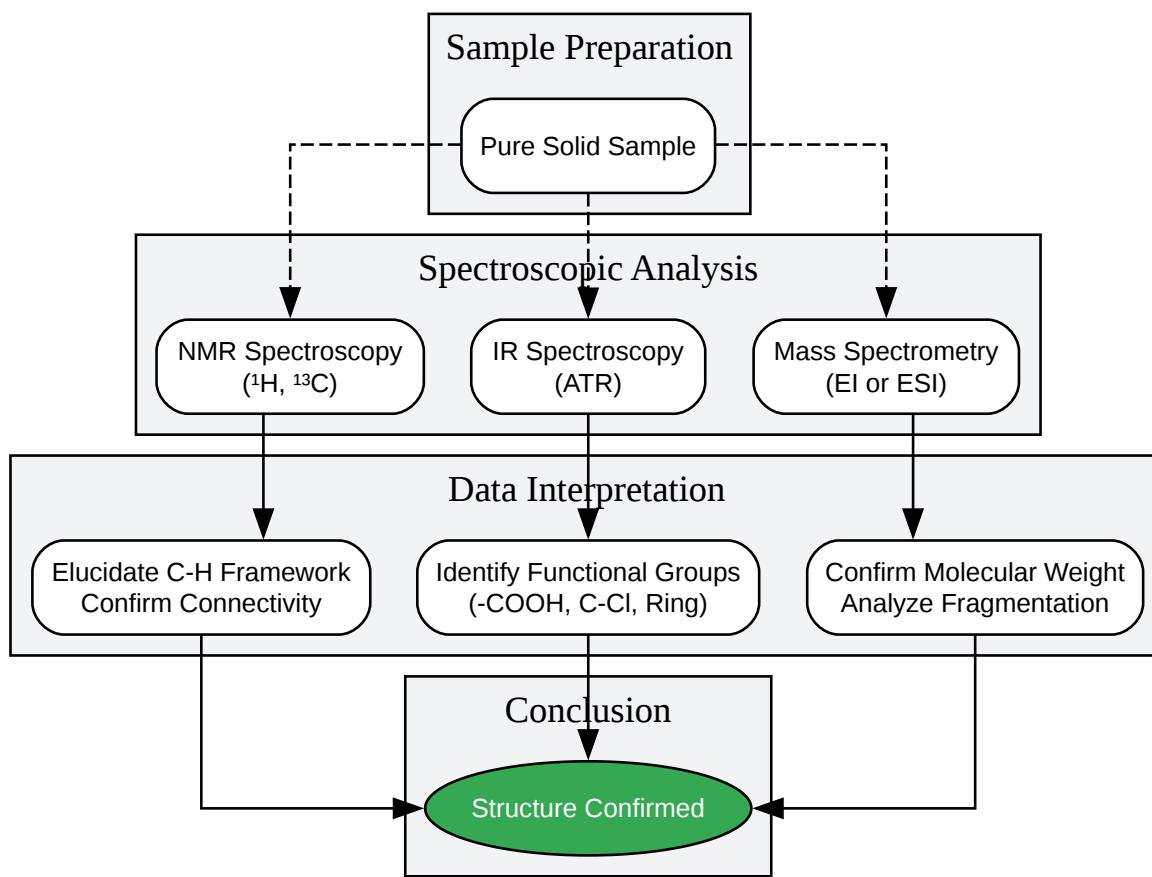
- Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for generating fragment ions and creating a library-searchable spectrum.

Electrospray Ionization (ESI) is a softer technique that is excellent for confirming the molecular weight via protonation ( $[M+H]^+$ ) or deprotonation ( $[M-H]^-$ ).

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe for solid samples. For ESI, the sample would first be dissolved in a suitable solvent (e.g., methanol/water).
- **Mass Analyzer:** Scan a suitable mass range (e.g.,  $m/z$  50-300) to detect the molecular ion and key fragments.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

## Spectroscopic Analysis Workflow

The comprehensive characterization of **6-Chloro-5-methylpyridine-2-carboxylic acid** follows a logical workflow to ensure structural confirmation and purity assessment.



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Caption: General workflow for spectroscopic characterization.

## Conclusion

The spectroscopic characterization of **6-Chloro-5-methylpyridine-2-carboxylic acid** relies on the synergistic interpretation of NMR, IR, and MS data.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy provides definitive evidence for the presence of the critical carboxylic acid functional group through its unique, broad O-H stretch and sharp C=O absorption. Finally, mass spectrometry confirms the correct molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while fragmentation analysis provides further structural corroboration. Together, these techniques provide a robust and unambiguous analytical package for the verification of this important chemical entity.

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## References

- 1. Page loading... [guidechem.com]
- 2. CAS 1166828-13-2 | 6-Chloro-5-methylpyridine-2-carboxylic acid - Synblock [synblock.com]
- 3. 6-Chloro-5-methylpyridine-2-carboxylic acid | C7H6ClNO2 | CID 18324437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
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